

Application Notes and Protocols: Bioconjugation with Boc-Lys(Boc)-OSu

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Compound of Interest

Compound Name: *Boc-Lys(Boc)-OSu*

Cat. No.: *B557187*

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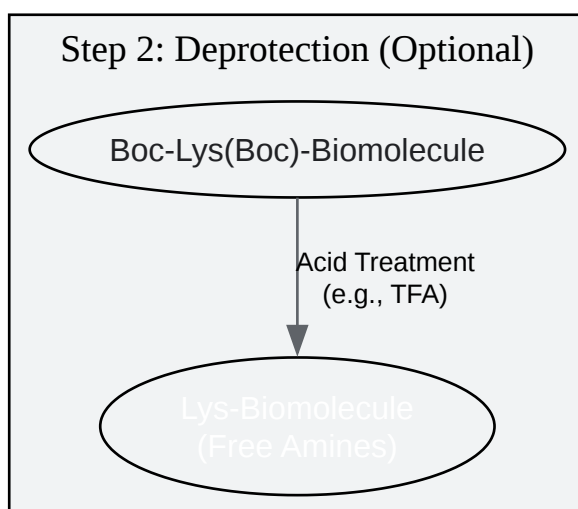
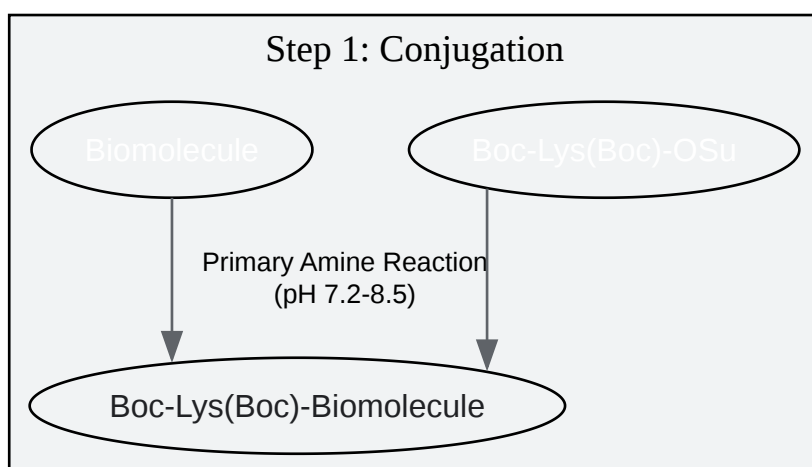
Introduction

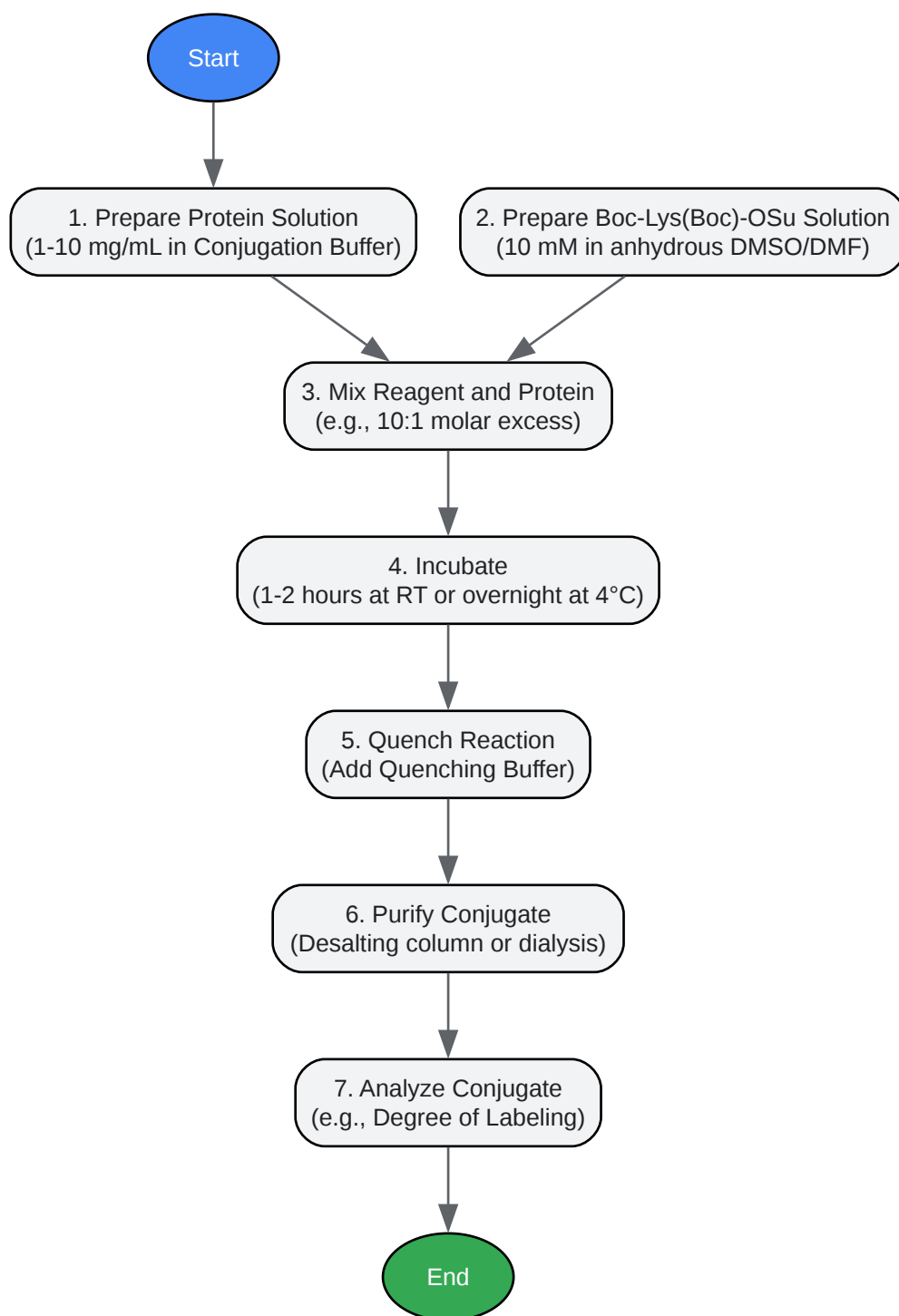
N α ,N ϵ -bis(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as **Boc-Lys(Boc)-OSu**, is a versatile reagent widely employed in bioconjugation, peptide synthesis, and protein modification.[1][2][3] Its utility stems from the presence of two key functional components: the N-hydroxysuccinimide (NHS) ester and the dual tert-butyloxycarbonyl (Boc) protecting groups.[1] The NHS ester provides high reactivity towards primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins, forming stable amide bonds under mild conditions.[4][5] The Boc groups protect the α - and ϵ -amino groups of the lysine core, preventing unwanted side reactions.[6] These protecting groups are stable under the coupling conditions but can be readily removed with acid treatment, revealing primary amines for further functionalization.[7][8][9]

These application notes provide a detailed overview of the reaction of **Boc-Lys(Boc)-OSu** with primary amines and offer comprehensive protocols for its use in bioconjugation.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]





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